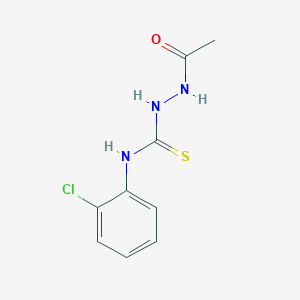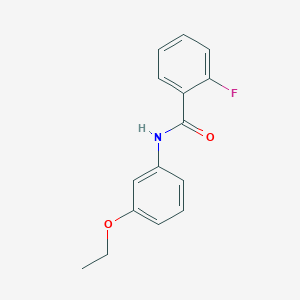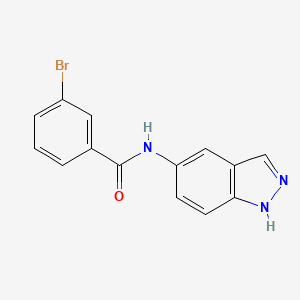![molecular formula C16H16F3NO2S B4588898 4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4588898.png)
4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Sulfonamide: This step involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under controlled conditions.
Introduction of the Propyl Group: The next step involves the alkylation of the sulfonamide with a propyl halide, such as propyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethyl group and the sulfonamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: Its properties can be exploited in the development of new pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The sulfonamide group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is structurally similar but lacks the propyl group, making it less versatile in certain applications.
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide: This compound has a methyl group instead of a propyl group, which can affect its chemical properties and reactivity.
Uniqueness
4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the propyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-propyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-2-3-12-4-10-15(11-5-12)23(21,22)20-14-8-6-13(7-9-14)16(17,18)19/h4-11,20H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLOEJILIGVVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylate](/img/structure/B4588817.png)
![2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-NAPHTHYL)ACETAMIDE](/img/structure/B4588823.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4588827.png)
![3-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-1-(2,4-DICHLOROBENZOYL)THIOUREA](/img/structure/B4588844.png)
![2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4588849.png)
![(16Z)-10,13-dimethyl-16-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B4588863.png)


![N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4588883.png)
![(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4588891.png)

![2-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4588906.png)
![N-isopropyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4588913.png)
![N-(2,6-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4588916.png)
